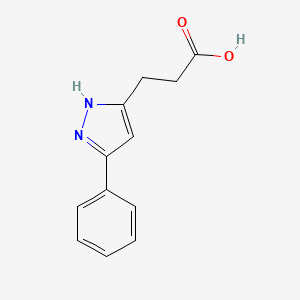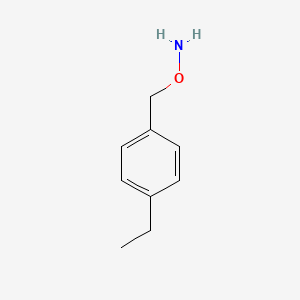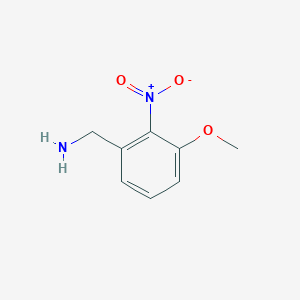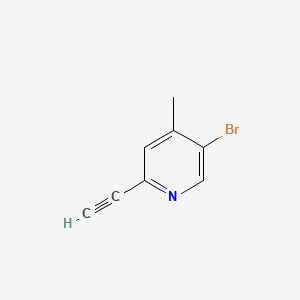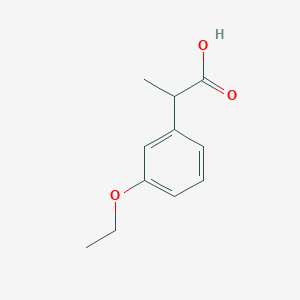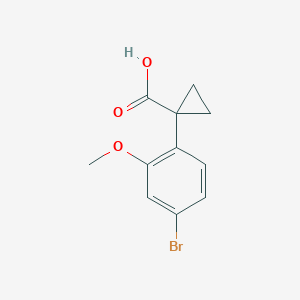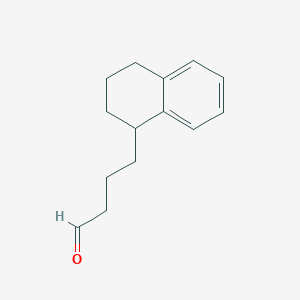
4-(1-Methylindolin-5-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylindolin-5-yl)but-3-en-2-one is an organic compound with the molecular formula C13H15NO. It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals . Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
准备方法
The synthesis of 4-(1-Methylindolin-5-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base to form the enone structure . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .
化学反应分析
4-(1-Methylindolin-5-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(1-Methylindolin-5-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(1-Methylindolin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. For example, it may act on histone acetyltransferase KAT2B, influencing gene expression and cellular processes . The compound’s effects are mediated through pathways involving the modulation of protein function and signaling cascades.
相似化合物的比较
4-(1-Methylindolin-5-yl)but-3-en-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
What sets this compound apart is its unique enone structure, which imparts distinct chemical reactivity and biological activity .
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
(E)-4-(1-methyl-2,3-dihydroindol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H15NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h3-6,9H,7-8H2,1-2H3/b4-3+ |
InChI 键 |
RNMDUSGOVHUHSV-ONEGZZNKSA-N |
手性 SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)N(CC2)C |
规范 SMILES |
CC(=O)C=CC1=CC2=C(C=C1)N(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


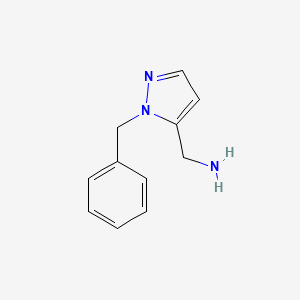

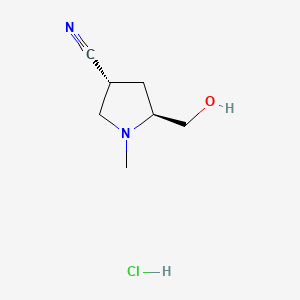
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)

